molecular formula C28H51NO B1389323 N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine CAS No. 1040689-44-8

N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine

Cat. No.: B1389323
CAS No.: 1040689-44-8
M. Wt: 417.7 g/mol
InChI Key: KKNZUBXSCICZKC-UHFFFAOYSA-N
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Description

N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine is a synthetic compound that belongs to the class of alkylamines. It has gained attention in recent years due to its potential therapeutic and industrial applications. The compound has a unique chemical structure, which makes it a promising candidate for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine typically involves the reaction of 2-(isopentyloxy)benzyl chloride with 1-hexadecanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzaldehyde derivatives, while reduction reactions may produce primary or secondary amines .

Scientific Research Applications

N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants

Mechanism of Action

The mechanism of action of N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine can be compared with other similar compounds, such as:

    N-[2-(Isopentyloxy)benzyl]-1-octadecanamine: Similar structure but with an octadecyl group instead of a hexadecyl group.

    N-[2-(Isopentyloxy)benzyl]-1-dodecanamine: Similar structure but with a dodecyl group instead of a hexadecyl group.

    N-[2-(Isopentyloxy)benzyl]-1-tetradecanamine: Similar structure but with a tetradecyl group instead of a hexadecyl group.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its physical and chemical properties, as well as its biological activities .

Properties

IUPAC Name

N-[[2-(3-methylbutoxy)phenyl]methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-29-25-27-20-17-18-21-28(27)30-24-22-26(2)3/h17-18,20-21,26,29H,4-16,19,22-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZUBXSCICZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC=CC=C1OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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